molecular formula C20H36O3 B163589 (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid CAS No. 83603-31-0

(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid

Cat. No.: B163589
CAS No.: 83603-31-0
M. Wt: 320.5 g/mol
InChI Key: ZTRWPEHMGCHTIT-BABDSNKVSA-N
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Description

“(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid” is a chemical compound . The molecule contains a total of 54 bonds, including 22 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .


Molecular Structure Analysis

The molecule consists of 55 atoms, including 32 Hydrogen atoms, 20 Carbon atoms, and 3 Oxygen atoms . It contains a total of 54 bonds, including 22 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The molecule has a molecular weight of 320.5 g/mol. It contains a total of 54 bonds, including 22 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol . More detailed physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

1. Role in Biological Processes

  • (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid (15(S)-HETE) is involved in various biological effects such as vasoconstriction and angiogenesis. A stable synthetic isomer of 15(S)-HETE has shown similar biological activities, indicating the compound's significance in vascular physiology (Pfister, Klimko, & Conrow, 2016).

2. Involvement in Inflammatory and Immune Responses

3. Impact on Cellular and Molecular Mechanisms

4. Therapeutic and Clinical Research

5. Role in Angiogenesis

6. Influence on Metabolism and Catabolism

  • 15(S)-HETE has been implicated in the regulation of protein catabolism in myotubes, suggesting its role in muscle metabolism and potentially in conditions like cachexia (Whitehouse, Khal, & Tisdale, 2003).

Mechanism of Action

Target of Action

The primary targets of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, also known as 15-HETE, are the pulmonary artery endothelial cells and smooth muscle cells . These cells play a crucial role in the pulmonary vasculature, and the disruption of their signaling pathways can lead to diseases such as Pulmonary Arterial Hypertension (PAH) .

Mode of Action

15-HETE interacts with its targets primarily through the arachidonic acid cascade . It is a metabolite of 15-Lipoxygenase (15-LO), which is upregulated in the target cells of PAH patients . 15-HETE plays a central role in the contractile machinery and initiates and propagates cell proliferation via its effects on signal pathways, mitogens, and cell cycle components .

Biochemical Pathways

15-HETE is part of the arachidonic acid cascade, a crucial biochemical pathway in the pulmonary vasculature . Both 15-LO and 15-HETE are upregulated in PAH, leading to a proliferative, antiapoptotic, and vasoconstrictive physiological environment . This environment contributes to hypoxic pulmonary hypertension, a severe and often fatal disease characterized by elevated pulmonary arterial pressure .

Pharmacokinetics

This compound is unstable and can be reduced by peroxidases to the corresponding 15-HETE .

Action Environment

The action of 15-HETE is influenced by environmental factors such as hypoxia . Persistent or intermittent hypoxia, either globally or regionally within confined areas of the lung, can exacerbate the effects of 15-HETE, leading to elevated pulmonary vascular resistance and pulmonary arterial remodeling . This remodeling is characterized largely by medial hypertrophy and hyperplasia due to enhanced vascular smooth muscle cell proliferation or attenuated apoptosis and endothelial cell over-proliferation .

Biochemical Analysis

Biochemical Properties

(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid interacts with a variety of enzymes and proteins. It is a product of the 15-lipoxygenase enzyme, which is upregulated in certain cells under specific conditions . This compound plays a central role in the contractile machinery and influences cell proliferation via its effects on signal pathways, mitogens, and cell cycle components .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in the pathogenesis of pulmonary arterial hypertension, promoting a proliferative, antiapoptotic, and vasoconstrictive physiological milieu leading to hypoxic pulmonary hypertension .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, playing a central role in the initiation and propagation of cell proliferation .

Temporal Effects in Laboratory Settings

It is known that this compound plays a role in long-term cellular processes, including cell proliferation and the development of certain conditions such as pulmonary arterial hypertension .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, specifically the lipoxygenase pathway . It interacts with the 15-lipoxygenase enzyme, which catalyzes its formation .

Properties

IUPAC Name

(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFATNQSLKRBCI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C=CC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390600
Record name CTK3E6555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83603-31-0
Record name CTK3E6555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
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(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid

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